molecular formula C24H31N3O3 B236469 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

カタログ番号 B236469
分子量: 409.5 g/mol
InChIキー: RPWNVWKGUMEUKQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a drug that belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors. The drug is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

作用機序

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide works by inhibiting BTK, a protein that plays a key role in the development and progression of various types of cancer and autoimmune diseases. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is involved in the activation and proliferation of B-cells. By inhibiting BTK, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide blocks the activation and proliferation of B-cells, leading to the inhibition of cancer cell growth and reduction of inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been shown to inhibit BTK activity, leading to the inhibition of cancer cell growth and reduction of inflammation in autoimmune diseases. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has also been shown to reduce the levels of various cytokines and chemokines, which are involved in the inflammatory response. Additionally, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

One of the advantages of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide is its specificity for BTK, which reduces the risk of off-target effects. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide is its potential to cause adverse effects such as diarrhea, fatigue, and nausea. Additionally, more research is needed to determine the optimal dosage and dosing schedule for N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide.

将来の方向性

There are several future directions for the study of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide. One direction is the evaluation of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Another direction is the evaluation of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, more research is needed to determine the long-term safety and efficacy of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide in clinical trials.

合成法

The synthesis of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide involves several steps. The first step is the preparation of 4-(3-methylbutanoyl)-1-piperazine. This is achieved by reacting 3-methylbutanoyl chloride with piperazine in the presence of a base such as triethylamine. The second step involves the preparation of 4-(4-aminophenyl)piperazine by reacting 4-nitroaniline with piperazine in the presence of a reducing agent such as iron powder. The final step is the coupling of 4-(4-aminophenyl)piperazine with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The resulting product is N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide.

科学的研究の応用

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has shown promising results in inhibiting BTK, a protein that plays a key role in the development and progression of various types of cancer and autoimmune diseases. N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.

特性

製品名

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

分子式

C24H31N3O3

分子量

409.5 g/mol

IUPAC名

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C24H31N3O3/c1-18(2)16-24(29)27-14-12-26(13-15-27)21-10-8-20(9-11-21)25-23(28)17-30-22-7-5-4-6-19(22)3/h4-11,18H,12-17H2,1-3H3,(H,25,28)

InChIキー

RPWNVWKGUMEUKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

正規SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。